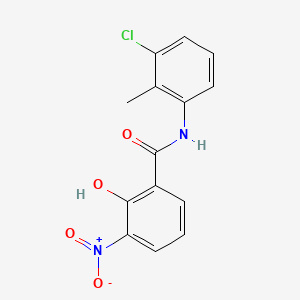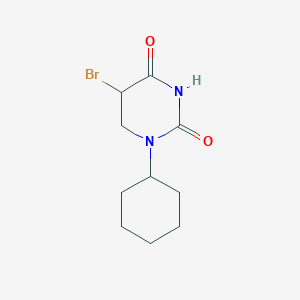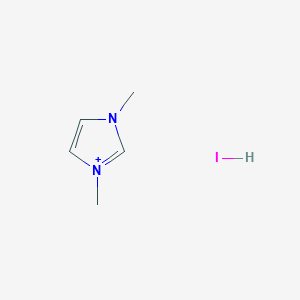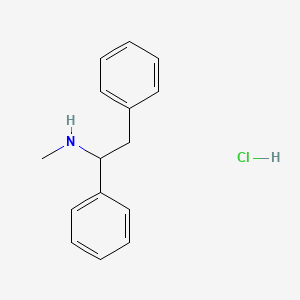
Phenethylamine, N-methyl-alpha-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/KR7151000 is a compound that has garnered attention due to its unique properties and potential applications in various fields. The compound is recognized for its role in occupational safety and health, as it is often referenced in the context of workplace exposure monitoring and analytical methods.
Vorbereitungsmethoden
The preparation of NIOSH/KR7151000 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods for NIOSH/KR7151000 typically involve large-scale chemical synthesis processes that ensure the compound is produced in sufficient quantities for its intended applications.
Analyse Chemischer Reaktionen
NIOSH/KR7151000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid may produce a chromium-diphenylcarbazone complex, which can be analyzed using visible absorption spectrophotometry .
Wissenschaftliche Forschungsanwendungen
NIOSH/KR7151000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for analytical methods to monitor workplace exposure to hazardous substances. In biology and medicine, the compound is utilized in studies related to occupational health and safety, particularly in the development of protective equipment and engineering control technology. Industrial applications include its use in the evaluation of air quality and the development of methods for measuring early markers of adverse health effects and injuries .
Wirkmechanismus
The mechanism of action of NIOSH/KR7151000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing various biochemical processes. For instance, it may inhibit the activation of certain proteins or enzymes, leading to changes in cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
NIOSH/KR7151000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other hazardous chemicals listed in the NIOSH Manual of Analytical Methods. Similar compounds include various organic and inorganic substances that are monitored for their potential health risks in occupational settings. What sets NIOSH/KR7151000 apart is its specific application in occupational safety and health, as well as its unique chemical properties that make it suitable for use in analytical methods .
Conclusion
NIOSH/KR7151000 is a compound of significant importance in the fields of occupational safety, health, and scientific research. Its unique properties and wide range of applications make it a valuable tool for monitoring and evaluating workplace exposure to hazardous substances. Through its various chemical reactions and mechanisms of action, NIOSH/KR7151000 continues to contribute to advancements in occupational health and safety.
Eigenschaften
CAS-Nummer |
7400-77-3 |
|---|---|
Molekularformel |
C15H18ClN |
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
N-methyl-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-16-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11,15-16H,12H2,1H3;1H |
InChI-Schlüssel |
SQXZSACAVWZLES-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



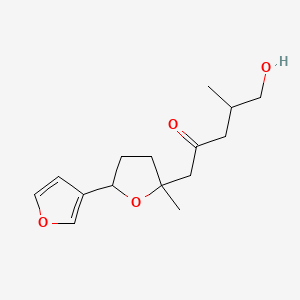
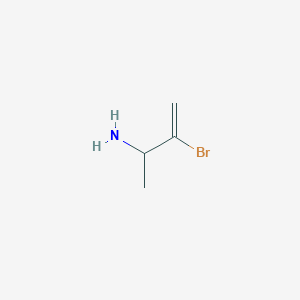
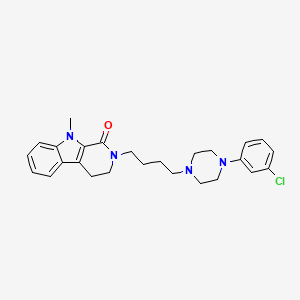
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

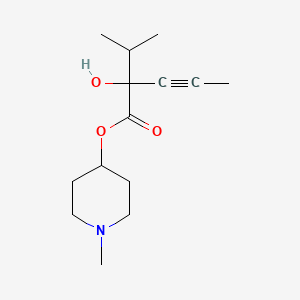
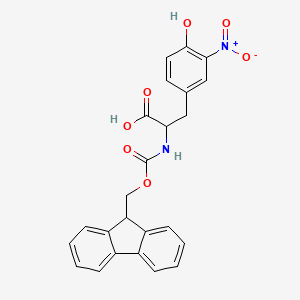
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)


